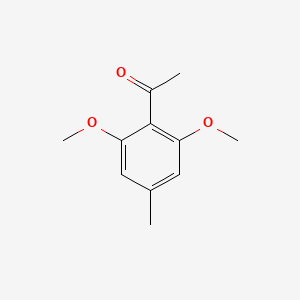

1-Acetyl-4-methyl-2,6-dimethoxy-benzol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7-5-9(13-3)11(8(2)12)10(6-7)14-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIITOIZOJBGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31405-67-1 | |

| Record name | 1-(2,6-dimethoxy-4-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Acetyl 4 Methyl 2,6 Dimethoxy Benzol

Established Synthetic Routes to 1-Acetyl-4-methyl-2,6-dimethoxy-benzol

Traditional synthetic strategies for aromatic ketones heavily rely on classical electrophilic aromatic substitution reactions. The primary precursor for this compound is 3,5-dimethoxytoluene (B1218936), which provides the core benzene (B151609) ring with the required methyl and dimethoxy substituents already in place.

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, developed by Charles Friedel and James Crafts in 1877. wikipedia.org This reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a Lewis acid catalyst. wikipedia.orgyoutube.com

For the synthesis of this compound, the direct Friedel-Crafts acylation of 3,5-dimethoxytoluene with an acetylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) is the most straightforward conceptual route. The reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃). youtube.comyoutube.com

The mechanism proceeds via the formation of a highly electrophilic acylium ion ([CH₃CO]⁺) from the reaction between the acylating agent and the Lewis acid catalyst. youtube.comyoutube.com The electron-rich 3,5-dimethoxytoluene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex. youtube.comyoutube.com Subsequent deprotonation of this intermediate by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the final product, this compound, along with the regenerated catalyst and HCl. youtube.comyoutube.com

The two methoxy (B1213986) groups and the methyl group on the starting material (3,5-dimethoxytoluene) are all ortho-, para-directing groups. The high electron-donating capacity of the methoxy groups strongly activates the ring towards electrophilic substitution at the positions ortho and para to them (positions 2, 4, and 6). The methyl group offers weaker activation. The acetylation is expected to occur at the C2 position (or the equivalent C6 position), which is ortho to both a methoxy group and the methyl group, and para to the other methoxy group, making it the most nucleophilic site.

While Friedel-Crafts acylation is a primary method, other named reactions can also achieve the synthesis of aryl ketones, particularly on highly activated aromatic rings like polyalkoxybenzenes.

One significant alternative is the Houben-Hoesch reaction . wikipedia.orgthermofisher.com This reaction synthesizes acylphenols (or their ethers) by treating an electron-rich aromatic compound with an organic nitrile in the presence of an acid catalyst, typically hydrogen chloride (HCl) and a Lewis acid like zinc chloride or aluminum chloride. wikipedia.orgdrugfuture.comresearchgate.net The reaction proceeds through an imine intermediate, which is subsequently hydrolyzed to yield the ketone. wikipedia.org This method is particularly well-suited for polyhydroxy- or polyalkoxyphenols, where traditional Friedel-Crafts conditions might be too harsh or lead to side reactions. thermofisher.com

A notable example demonstrating the utility of this reaction for a closely related structure is the synthesis of 2-Hydroxy-4,6-dimethoxy-3-methylacetophenone. This compound was prepared via the Hoesch reaction by treating 3,5-dimethoxy-2-methylphenol with acetonitrile (B52724), achieving a yield of 68%. chemicalbook.comchemicalbook.com This precedent strongly suggests that this compound could be synthesized from 3,5-dimethoxytoluene using acetonitrile under Houben-Hoesch conditions.

Another relevant procedure involves the synthesis of 2,4-dimethoxy-acetophenone from 1,3-dimethoxybenzene (B93181), which serves as a model for the reactivity of the dimethoxybenzene core. In this patented method, 1,3-dimethoxybenzene is reacted with acetonitrile in the presence of aluminum chloride and dry hydrogen chloride gas, followed by hydrolysis to obtain the product. google.comgoogle.com

Related formylation reactions like the Gattermann reaction , which uses hydrogen cyanide (HCN) to introduce a formyl group (-CHO), are also part of the arsenal (B13267) for functionalizing aromatic rings, although they produce aldehydes rather than ketones. wikipedia.orglscollege.ac.incollegedunia.com

The efficiency and selectivity of classical syntheses are critical for their practical application. In Friedel-Crafts acylation, the strong activating and directing effects of the two methoxy groups and the methyl group in 3,5-dimethoxytoluene are expected to provide high regioselectivity for acylation at the C2 position, minimizing the formation of isomeric byproducts.

However, a major drawback of the traditional Friedel-Crafts acylation is the need for stoichiometric or even excess amounts of the Lewis acid catalyst. researchgate.net The catalyst complexes with the product ketone, which is a Lewis base, preventing it from acting catalytically. wikipedia.org This necessitates a hydrolytic workup to release the product, generating large amounts of acidic waste.

The Houben-Hoesch reaction can offer high yields and is often cleaner for specific substrates. For instance, the synthesis of 2,4-dimethoxy-acetophenone from 1,3-dimethoxybenzene via this method has been reported with yields exceeding 92%, demonstrating its high efficiency. google.comgoogle.com The table below summarizes the conditions and outcomes for this analogous reaction, providing insight into the potential efficiency for the synthesis of the target compound.

| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,3-dimethoxy benzene | Acetonitrile, AlCl₃, HCl | Toluene (B28343) | -5 to 5 | 20 | 92.0 | google.com |

| 1,3-dimethoxy benzene | Acetonitrile, AlCl₃, HCl | Toluene | -10 to 0 | 30 | 93.4 | google.com |

Exploration of Novel and Sustainable Synthetic Paradigms for this compound

Growing environmental awareness has spurred research into developing more sustainable and efficient synthetic methods, moving away from the limitations of classical approaches.

A key area of innovation is the replacement of stoichiometric Lewis acids in Friedel-Crafts acylation with true catalytic systems. The use of solid acid catalysts is a promising alternative. Materials such as zeolites, ion-exchange resins, heteropolyacids, and certain metallic oxides can catalyze acylation reactions. researchgate.net These catalysts offer significant advantages:

Reusability: They can be recovered and reused over multiple reaction cycles.

Reduced Waste: They eliminate the need for an aqueous workup to remove a stoichiometric catalyst, thus reducing waste streams.

Ease of Separation: Being solid, they can be easily separated from the reaction mixture by filtration.

These catalytic systems operate by providing acidic sites on their surfaces that can activate the acylating agent, facilitating the electrophilic attack on the aromatic ring in a manner analogous to traditional Lewis acids.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. Beyond catalytic transformations, other strategies are being explored for the synthesis of acetophenones.

One approach is the use of greener solvents. Traditional solvents like toluene are derived from petrochemicals and have associated health and environmental risks. Research into bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or 2,2,5,5-tetramethyloxolane, offers a path to replace conventional solvents with safer, renewable alternatives. rsc.org

Another advanced technique involves the use of alternative reaction media, such as ionic liquids. For example, a nickel-catalyzed Heck arylation of n-butyl vinyl ether with aryl bromides has been developed in an ionic liquid, providing a green synthetic route to functionalized acetophenones. researchgate.net This method avoids toxic reagents and often leads to high regioselectivity and yield. While this represents a multi-step alternative to direct acylation, it highlights the innovative strategies being employed to build the acetophenone (B1666503) scaffold under greener conditions.

Derivatization Reactions and Functional Group Transformations of this compound

The presence of the acetyl, methoxy, and methyl groups, along with the aromatic ring, provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The acetyl group is a versatile functional handle for a variety of transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(1-hydroxyethyl)-4-methyl-2,6-dimethoxybenzene, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to an ethyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation: The acetyl group can be oxidized to a carboxylic acid group through the haloform reaction, using reagents like sodium hypobromite, to yield 4-methyl-2,6-dimethoxybenzoic acid.

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol (B89426) condensation with aldehydes or ketones, to form α,β-unsaturated ketones (chalcones). ichem.md

Willgerodt-Kindler Reaction: This reaction allows for the transformation of the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid with the same number of carbon atoms, but rearranged to the terminal position of the alkyl chain.

Table 2: Derivatization Reactions at the Acetyl Moiety

| Reaction | Reagents | Product Functional Group |

| Reduction (to alcohol) | NaBH₄ or LiAlH₄ | Secondary alcohol |

| Reduction (to ethyl) | H₂NNH₂/KOH (Wolff-Kishner) or Zn(Hg)/HCl (Clemmensen) | Ethyl |

| Oxidation (Haloform) | Br₂/NaOH | Carboxylic acid |

| Aldol Condensation | Aldehyde/Ketone, Base (e.g., NaOH) | α,β-Unsaturated ketone |

| Willgerodt-Kindler | Sulfur, Morpholine | Thioamide |

The methoxy and methyl groups also offer opportunities for derivatization.

Demethylation of Methoxy Groups: The methoxy groups can be cleaved to form hydroxyl groups using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Selective demethylation might be possible under carefully controlled conditions. This would yield phenolic derivatives which can undergo further reactions like etherification or esterification.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would result in the formation of 2-acetyl-3,5-dimethoxybenzoic acid.

The aromatic ring itself is a key site for functionalization. The existing substituents significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The two methoxy groups are strong activating groups and ortho-, para-directors. The methyl group is also an activating ortho-, para-director. The acetyl group, however, is a deactivating meta-director. The combined effect of these groups directs incoming electrophiles to the C3 and C5 positions of the ring, which are ortho to one methoxy group and para to the other, and meta to the acetyl group.

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the C3 or C5 position.

Halogenation: Bromination or chlorination in the presence of a Lewis acid would introduce a halogen atom at the C3 or C5 position.

Friedel-Crafts Alkylation/Acylation: These reactions would also be directed to the C3 or C5 positions.

Table 3: Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Overall Effect |

| C3 | Ortho to OMe, Para to OMe, Meta to COCH₃, Ortho to CH₃ | Highly Activated |

| C5 | Ortho to OMe, Para to OMe, Meta to COCH₃, Ortho to CH₃ | Highly Activated |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings. For such a reaction to occur on this compound, the ring would need to be activated by the introduction of strong electron-withdrawing groups, such as nitro groups, through prior electrophilic substitution reactions. libretexts.org If a suitable leaving group (e.g., a halogen) were present on the ring, particularly at a position activated by electron-withdrawing groups, it could be displaced by a nucleophile. libretexts.org

Advanced Spectroscopic and Chromatographic Methodologies in the Study of 1 Acetyl 4 Methyl 2,6 Dimethoxy Benzol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 1-Acetyl-4-methyl-2,6-dimethoxy-benzol, various NMR methodologies provide crucial information about the carbon skeleton, proton environments, and through-bond as well as through-space connectivities.

Two-dimensional (2D) NMR techniques are powerful tools for deciphering the complex spin systems present in this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For the target molecule, a COSY spectrum would be expected to show a correlation between the aromatic protons, if any are coupled, and would confirm the absence of coupling for isolated aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum is particularly useful for assigning the chemical shifts of protonated carbons. For this compound, this would definitively link the aromatic protons to their corresponding carbons, as well as the protons of the methyl and methoxy (B1213986) groups to their respective carbons. nih.govcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). columbia.edunih.gov It is crucial for piecing together the molecular skeleton by connecting non-protonated carbons (like the quaternary aromatic carbons and the carbonyl carbon) to nearby protons. For instance, the protons of the acetyl methyl group would show a correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. In the case of this compound, a NOESY spectrum would be instrumental in confirming the substitution pattern by showing correlations between the protons of the methoxy groups and the adjacent aromatic protons or the protons of the acetyl group.

An illustrative table of expected 2D NMR correlations for this compound is provided below.

| Proton (¹H) Signal | COSY Correlations | HMBC Correlations (to ¹³C) | NOESY Correlations |

| Aromatic-H | Other Aromatic-H (if coupled) | Quaternary aromatic-C, Carbonyl-C | Methoxy-H, Acetyl-H |

| Acetyl-H (CH₃) | - | Carbonyl-C, Aromatic-C | Aromatic-H, Methoxy-H |

| Methoxy-H (OCH₃) | - | Aromatic-C (ipso) | Aromatic-H, Acetyl-H |

| Methyl-H (Ar-CH₃) | - | Aromatic-C (ipso, ortho) | Aromatic-H |

The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is influenced by the various substituents on the benzene (B151609) ring.

In the ¹H NMR spectrum of this compound, the electron-donating methoxy groups and the methyl group would increase the electron density on the aromatic ring, leading to an upfield shift (shielding) of the aromatic protons. Conversely, the electron-withdrawing acetyl group would cause a downfield shift (deshielding) of the ortho and para protons relative to its position.

In the ¹³C NMR spectrum, the acetyl group exerts a significant deshielding effect on the carbonyl carbon. The substituent effects on the aromatic carbons are predictable based on empirical parameters. The methoxy and methyl groups cause a downfield shift at the ipso-carbon and an upfield shift at the ortho and para carbons. The acetyl group deshields the ipso-carbon and the para-carbon, while having a smaller effect on the meta-carbon. cdnsciencepub.comcdnsciencepub.com

Below is a table with estimated ¹H and ¹³C chemical shifts for this compound, illustrating the combined substituent effects.

| Atom | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.3 - 6.5 | 90 - 95 |

| Acetyl-H (CH₃) | 2.5 - 2.7 | 30 - 35 |

| Carbonyl-C | - | 200 - 205 |

| Methoxy-H (OCH₃) | 3.7 - 3.9 | 55 - 60 (for OCH₃) |

| Methyl-H (Ar-CH₃) | 2.2 - 2.4 | 20 - 25 |

| Aromatic-C (quaternary) | - | 130 - 165 |

While solution-state NMR provides information about the averaged conformation of a molecule, solid-state NMR (ssNMR) can provide insights into the molecular structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed. For this compound, ssNMR could be used to study polymorphism, conformational differences between the solid and solution states, and intermolecular interactions in the crystal lattice. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions.

Mass Spectrometry (MS) Techniques for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. For this compound (C₁₂H₁₆O₃), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas.

| Molecular Formula | Nominal Mass | Exact Mass |

| C₁₂H₁₆O₃ | 208 | 208.10994 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. This technique is invaluable for elucidating the fragmentation pathways of a molecule. msu.edu

For this compound, a primary fragmentation pathway would likely involve the loss of a methyl radical from the acetyl group, a characteristic fragmentation of acetophenones, to form a stable acylium ion. asdlib.org Subsequent fragmentations could involve the loss of carbon monoxide or cleavages related to the methoxy groups.

An illustrative table of expected key fragment ions in the MS/MS spectrum of this compound is presented below.

| m/z of Precursor Ion | m/z of Fragment Ion | Neutral Loss | Proposed Fragment Structure |

| 208 | 193 | 15 (•CH₃) | [M - CH₃]⁺ (Acylium ion) |

| 193 | 165 | 28 (CO) | [M - CH₃ - CO]⁺ |

| 208 | 177 | 31 (•OCH₃) | [M - OCH₃]⁺ |

Hyphenated MS Techniques (e.g., GC-MS, LC-MS) in Purity and Reaction Mixture Analysis

Hyphenated mass spectrometry (MS) techniques, which couple a separation method with mass analysis, are indispensable tools for the purity determination and compositional analysis of reaction mixtures involving this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide both qualitative and quantitative data, offering high sensitivity and specificity. acs.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight. Key fragmentation pathways, based on the analysis of similar acetophenones, would likely include the loss of a methyl group ([M-15]⁺) from the acetyl moiety to form a stable acylium ion, and the subsequent loss of a carbonyl group ([M-15-28]⁺). acs.org This detailed fragmentation data is crucial for unambiguous identification. In reaction mixture analysis, GC-MS can effectively separate and identify starting materials, intermediates, by-products, and the final product, providing critical insights into reaction pathways and efficiency. researchgate.netescholarship.org

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, especially for compounds that are thermally labile or have low volatility. While this compound is amenable to GC, LC-MS can be advantageous for analyzing complex reaction mixtures without extensive sample derivatization. Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), LC-MS typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, which is useful for confirming the molecular weight of the target compound and potential impurities. The high separation power of HPLC combined with the sensitive and selective detection of MS allows for the robust quantification of this compound and the detection of trace-level impurities. clinicaterapeutica.it

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Characteristic Functional Group Frequencies via IR Spectroscopy in this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The resulting IR spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the spectrum would be dominated by characteristic peaks that confirm its structure.

Key functional group frequencies can be predicted based on its molecular architecture. The most prominent absorption would be the strong carbonyl (C=O) stretching vibration of the acetyl group, typically appearing in the range of 1675-1690 cm⁻¹ for aryl ketones. The presence of the aromatic ring is confirmed by C=C stretching vibrations, which are expected to appear around 1600 cm⁻¹ and 1450 cm⁻¹. The C-O stretching vibrations from the two methoxy ether groups would produce strong, characteristic bands in the region of 1250-1000 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic ring and the aliphatic methyl groups would be observed above and below 3000 cm⁻¹, respectively.

Table 1: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Aryl Ketone) | Stretch | 1675 - 1690 | Strong |

| C=C (Aromatic) | Stretch | ~1600 and ~1450 | Medium to Strong |

| C-O (Aryl Ether) | Asymmetric Stretch | 1275 - 1200 | Strong |

| C-O (Aryl Ether) | Symmetric Stretch | 1075 - 1020 | Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

Note: These are predicted values based on standard functional group frequencies. Actual values may vary slightly.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Mode Analysis

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. scitechdaily.com When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the molecule's vibrational modes. A key advantage of Raman spectroscopy is that water is a weak scatterer, making it suitable for analyzing samples in aqueous media.

The Raman spectrum of this compound provides a unique "molecular fingerprint," which is invaluable for identification and structural analysis. nih.govnih.gov The selection rules for Raman spectroscopy differ from those of IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the substituted benzene ring are often more prominent in the Raman spectrum. The spectral region below 1500 cm⁻¹ is often referred to as the "fingerprint region" because it contains a complex pattern of peaks originating from the bending and stretching vibrations of the entire molecular skeleton, making it highly specific to the compound. spectroscopyonline.com This technique is particularly powerful for distinguishing between isomers and for monitoring changes in molecular structure during chemical reactions. mdpi.com

Chromatographic Separations and Purity Assessment Methodologies

Chromatographic techniques are fundamental for the separation, isolation, and purity assessment of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely employed methods for this purpose.

Development of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methods for this compound

Gas Chromatography (GC) method development for this compound would focus on optimizing the separation of the target analyte from potential impurities, such as starting materials or reaction by-products. Given the compound's aromatic nature and expected volatility, a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically effective. researchgate.net A temperature-programmed oven is used to ensure sharp peaks and efficient separation of compounds with different boiling points. researchgate.net The injector and detector temperatures are set high enough to prevent condensation. Quantitative analysis is often performed using a flame ionization detector (FID) and an internal standard to ensure high precision and accuracy.

Table 2: Illustrative GC Method Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment, particularly for non-volatile impurities. A reversed-phase HPLC method is most common for compounds like this compound. nih.gov In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute all components with good peak shape. Detection is commonly achieved using a UV-Vis or photodiode array (PDA) detector set at a wavelength where the analyte exhibits strong absorbance.

Table 3: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

Advanced Detection Systems in Chromatographic Analysis of this compound

While FID for GC and UV/PDA for HPLC are standard, advanced detection systems can provide enhanced sensitivity, selectivity, and structural information.

For Gas Chromatography , the ultimate detector is the Mass Spectrometer (MS), as discussed in the context of GC-MS. It provides definitive identification based on mass-to-charge ratio and fragmentation patterns, which is superior to the universal but non-specific response of an FID. phenomenex.com Other specialized detectors could be employed depending on the analytical need. For instance, a Thermal Conductivity Detector (TCD) is a universal, non-destructive detector, while a Flame Photometric Detector (FPD) is highly selective for sulfur- or phosphorus-containing compounds, which could be relevant for analyzing specific impurities. phenomenex.comlcservicesltd.co.uk

For High-Performance Liquid Chromatography , coupling with a Mass Spectrometer (LC-MS) offers unparalleled advantages in sensitivity and selectivity, allowing for the detection and identification of co-eluting peaks and impurities that lack a UV chromophore. phenomenex.com Other advanced detectors include the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD). b-ac.co.ukamericanpharmaceuticalreview.com These are "universal" detectors that respond to any non-volatile analyte, making them ideal for detecting impurities that are not visible with a UV detector. The response is dependent on the mass of the analyte, making them useful for quantitative analysis without needing to know the specific molar absorptivity of each impurity. b-ac.co.uk

Computational Chemistry and Molecular Modeling of 1 Acetyl 4 Methyl 2,6 Dimethoxy Benzol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic nature of a molecule. These methods are pivotal in understanding the geometry, energy, and reactivity of 1-Acetyl-4-methyl-2,6-dimethoxy-benzol.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

The optimization process involves systematically adjusting the atomic coordinates to find a minimum on the potential energy surface. The resulting geometry would reveal the spatial orientation of the acetyl, methyl, and dimethoxy groups attached to the benzene (B151609) ring. It is expected that the acetyl group and the benzene ring will be nearly coplanar to maximize conjugation, although steric hindrance from the ortho-methoxy groups might induce some torsion.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Representative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-C (acetyl) | ~1.51 Å | |

| C=O (acetyl) | ~1.23 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-C-C (aromatic) | ~118 - 122° |

| C-C=O (acetyl) | ~120° | |

| C-O-C (methoxy) | ~117° | |

| Dihedral Angle | O=C-C-C (ring) | ~0 - 20° |

Note: The values presented are representative and based on typical DFT calculations for similar substituted acetophenones. Actual values would be obtained from a specific DFT calculation.

Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy and distribution of the HOMO and LUMO are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the electron-donating methoxy (B1213986) groups and the methyl group are expected to raise the energy of the HOMO, while the electron-withdrawing acetyl group will lower the energy of the LUMO. The distribution of these orbitals would show the HOMO localized primarily on the electron-rich benzene ring and methoxy groups, and the LUMO centered on the acetyl group.

Table 2: Predicted Frontier Orbital Energies for this compound (Representative Data)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative energy values. The precise values depend on the level of theory and basis set used in the calculation.

Electrostatic Potential Mapping and Charge Distribution in this compound

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack.

For this compound, the ESP map would show a significant negative potential (red) around the oxygen atom of the carbonyl group in the acetyl moiety, making it a prime site for interaction with electrophiles or hydrogen bond donors. The methoxy oxygen atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the methyl and methoxy groups, as well as the aromatic hydrogens, would show a positive potential (blue). This detailed charge distribution is invaluable for understanding how the molecule will interact with other molecules.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, including its conformational flexibility and interactions with its environment.

Conformational Landscapes and Energy Minima of this compound

The presence of rotatable bonds in this compound, specifically the bonds connecting the acetyl and methoxy groups to the benzene ring, allows for different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them.

A potential energy surface can be generated by systematically rotating these bonds and calculating the corresponding energy. For this compound, the primary conformational flexibility would arise from the rotation of the acetyl group and the methyl groups of the methoxy substituents. The analysis would likely reveal that the most stable conformation is one that minimizes steric clashes between the bulky ortho-methoxy groups and the acetyl group.

Intermolecular Interactions and Solvation Effects on the Compound

Molecular dynamics simulations are particularly powerful for studying how a molecule interacts with its surroundings, such as solvent molecules or other solutes. These simulations model the movements of all atoms in the system over time, governed by a force field that describes the inter- and intramolecular forces.

In a polar solvent like water, MD simulations would show the formation of hydrogen bonds between the solvent molecules and the oxygen atoms of the acetyl and methoxy groups of this compound. The simulations would also reveal how the solvent molecules arrange themselves around the nonpolar methyl group and the aromatic ring. These solvation effects can significantly influence the conformational preferences and reactivity of the compound.

Furthermore, simulations of multiple molecules of this compound can elucidate the nature of its intermolecular interactions in the condensed phase. These interactions could include dipole-dipole interactions arising from the polar acetyl group and van der Waals forces between the aromatic rings and alkyl groups.

Reaction Mechanism Prediction and Transition State Analysis Involving this compound

Computational chemistry offers powerful tools for elucidating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. rsc.org For a molecule like this compound, these methods can predict potential reaction pathways, characterize the high-energy transition states that govern reaction rates, and analyze the kinetic and thermodynamic factors that determine product distributions. This section explores the theoretical application of these computational techniques to understand the synthesis, degradation, and transformation of this compound.

Computational Prediction of Synthetic and Degradation Pathways

Synthetic Pathways: The synthesis of this compound likely involves an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation of 3,5-dimethoxytoluene (B1218936). Computational models can be employed to predict the regioselectivity of this reaction. The methoxy groups are strong activating groups and ortho-, para-directing, while the methyl group is a weaker activating group, also ortho-, para-directing. ijrar.org Density Functional Theory (DFT) calculations can be used to model the reaction intermediate, a sigma complex or arenium ion, for substitution at different positions on the aromatic ring. masterorganicchemistry.com The transition state energies for the formation of these intermediates can be calculated to determine the most favorable reaction pathway. lkouniv.ac.in The lowest energy transition state would correspond to the major product. Given the directing effects of the substituents, acylation is predicted to occur at the position ortho to both methoxy groups and meta to the methyl group.

Degradation Pathways: Computational tools can also predict plausible degradation pathways, which is crucial for understanding the environmental fate and metabolic transformation of the compound. nih.gov For phenolic compounds, common degradation routes include oxidation, demethylation, and ring cleavage. rsc.org Algorithms that consider enzyme promiscuity can be used to propose metabolic pathways in biological systems. nih.gov For this compound, potential degradation pathways could involve:

O-Demethylation: The removal of one or both methyl groups from the methoxy substituents to form corresponding phenolic compounds.

Oxidation: Oxidation of the methyl group to a carboxylic acid or the acetyl group via a Baeyer-Villiger oxidation.

Hydroxylation: The addition of hydroxyl groups to the aromatic ring.

Computational methods can estimate the activation energies for these different degradation reactions, helping to identify the most likely initial steps in the breakdown of the molecule. researchgate.net

Kinetic and Thermodynamic Aspects of Transformations of this compound

The feasibility and rate of a chemical transformation are governed by its thermodynamics and kinetics, respectively. Computational chemistry provides a framework for quantifying these aspects at a molecular level.

Thermodynamics: Thermodynamic properties such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and equilibrium constants (Keq) can be calculated to assess the spontaneity and position of equilibrium for potential transformations of this compound. uclouvain.be For instance, in a potential demethylation reaction, computational methods can determine the energies of the reactant (this compound) and the products (the demethylated phenol (B47542) and a methylating agent). A negative ΔG would indicate a thermodynamically favorable process. These calculations are often performed using high-level ab initio or DFT methods. researchgate.net

Kinetics: Kinetic analysis involves the study of reaction rates. Computationally, this is achieved by locating the transition state (TS) on the potential energy surface. The transition state is a first-order saddle point connecting reactants and products. masterorganicchemistry.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. According to transition state theory, the rate constant (k) is related to the Gibbs free energy of activation (ΔG‡). chemrxiv.org

For a hypothetical transformation, such as the nucleophilic attack on the acetyl group of this compound, computational modeling can identify the structure of the transition state and calculate its energy. acs.org This allows for the prediction of the reaction rate constant without performing the experiment.

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that could be generated for a proposed transformation of this compound, such as O-demethylation.

| Transformation | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) | Predicted Rate Constant (s⁻¹) |

| O-Demethylation | -5.2 | -3.8 | 25.4 | 1.2 x 10⁻⁵ |

Cheminformatics Approaches and Property Prediction for this compound Analogs

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. drugdesign.org A key application of cheminformatics is the development of models that can predict the properties of molecules from their structure, a field known as Quantitative Structure-Property Relationship (QSPR). isc3.org While specific QSPR models for this compound may not exist, the methodologies can be applied to its analogs to predict a wide range of physicochemical and biological properties.

Molecular Descriptors and Quantitative Structure-Property Relationships (QSPR)

QSPR models are built on the principle that the properties of a molecule are a function of its structure. researchgate.net This relationship is expressed mathematically by correlating calculated molecular descriptors with experimentally determined properties. researchgate.net

Molecular Descriptors: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. nih.gov They can be categorized into several types:

0D Descriptors: Simple atom counts and molecular weight.

1D Descriptors: Counts of functional groups and other substructures.

2D Descriptors: Topological indices that describe the connectivity of atoms in the molecule.

3D Descriptors: Geometrical properties such as molecular surface area and volume.

Physicochemical Descriptors: Properties like logP (lipophilicity) and polarizability.

For a series of analogs of this compound, where the substituents on the aromatic ring are varied, a diverse set of molecular descriptors can be calculated using specialized software. nih.gov

Quantitative Structure-Property Relationships (QSPR): A QSPR model is a mathematical equation that relates the molecular descriptors (independent variables) to a specific property of interest (dependent variable). researchgate.net These models are developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests. nih.govuliege.be

The general form of a simple QSPR model is: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c are coefficients determined from the regression analysis and D are the molecular descriptors.

For example, a QSPR model could be developed to predict the boiling point of a series of substituted acetophenones, including analogs of this compound. The model might find that the boiling point is correlated with molecular weight, polarizability, and the number of hydrogen bond donors.

The following table provides an example of molecular descriptors that could be calculated for this compound and its hypothetical analogs for use in a QSPR study.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Rotatable Bonds |

| This compound | 194.23 | 2.1 | 43.4 | 4 |

| Analog A (demethylated at position 2) | 180.20 | 1.8 | 63.6 | 3 |

| Analog B (ethyl instead of methyl at position 4) | 208.26 | 2.4 | 43.4 | 5 |

These cheminformatics approaches are invaluable for screening large virtual libraries of compounds, prioritizing candidates for synthesis, and gaining a deeper understanding of the structural features that govern molecular properties. researchgate.netnih.gov

Role of 1 Acetyl 4 Methyl 2,6 Dimethoxy Benzol As a Molecular Scaffold or Precursor in Chemical Synthesis

Building Block in the Synthesis of Complex Organic Molecules

The unique substitution pattern of 1-Acetyl-4-methyl-2,6-dimethoxy-benzol, featuring an acetyl group and electron-donating methoxy (B1213986) and methyl groups on a benzene (B151609) ring, renders it a valuable building block in organic synthesis. Acetophenone (B1666503) derivatives are a well-established class of precursors for a wide array of more complex molecules. nih.gov

Precursor to Natural Products and Analogs Incorporating the Dimethoxybenzene Core

The dimethoxybenzene core is a common motif in numerous natural products. While the direct use of this compound in natural product synthesis is not extensively documented, the utility of closely related acetophenones is well-established. For instance, prenylated acetophenones have been isolated from the roots of Melicope ptelefolia, highlighting the natural occurrence of this structural class. nih.gov

Furthermore, acetosyringone, or 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone, is a notable plant phenolic compound that plays a crucial role in plant biology and is used to promote genetic transformation in plant tissue culture. researchgate.netnih.gov The structural similarity suggests that this compound could serve as a synthetic precursor for analogs of such naturally occurring and biologically active molecules. The acetyl group provides a reactive handle for further chemical modifications, such as aldol (B89426) condensations or reductions, to build more complex side chains characteristic of many natural products.

| Related Acetophenone Derivative | Documented Role/Application | Reference |

|---|---|---|

| Acetosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone) | Natural plant phenolic; promotes genetic transformation in plants. | researchgate.netnih.gov |

| Prenylated Acetophenones (e.g., Melicoptelins A-E) | Isolated from natural sources (Melicope ptelefolia); exhibit PTP1B inhibitory activity. | nih.gov |

| 2-(2-Acetamidoethyl)-4,5-dimethoxyacetophenone | Intermediate in the synthesis of isoquinoline (B145761) alkaloids. | orgsyn.org |

| 3',4'-Dimethoxyacetophenone (Acetoveratrone) | Common synthetic intermediate and building block. | nist.govsigmaaldrich.com |

Intermediate in Total Synthesis Campaigns Requiring its Specific Substitution Pattern

The specific arrangement of substituents on the aromatic ring of this compound is of strategic importance in total synthesis. The methoxy groups can direct further electrophilic aromatic substitution reactions to specific positions, while the acetyl and methyl groups offer points for functional group interconversion.

A pertinent example is the synthesis of 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone, a key intermediate for the preparation of 1-(substituted phenethyl)-2-methyl-1,2,3,4-tetrahydroisoquinolines, which are foundational structures for a class of alkaloids. orgsyn.org This demonstrates how a substituted acetophenone, through a series of uncomplicated reactions, can be transformed into a significantly more complex molecular framework. orgsyn.org The presence of multiple functional groups on the this compound scaffold allows for a stepwise and controlled construction of intricate molecular architectures, making it a potentially valuable intermediate in multi-step total synthesis projects.

Application in Material Science Research

The electron-rich dimethoxybenzene core of this compound makes it an attractive candidate for applications in material science. Dialkoxybenzene-containing materials are known for a range of useful properties. academie-sciences.fr

Monomer or Building Block in Functional Polymers and Copolymers

Dimethoxybenzene and other dialkoxybenzene units have been successfully incorporated into various polymer structures. academie-sciences.fr These moieties can impart specific properties to the resulting polymer, such as thermal stability, solubility, and electronic characteristics. The acetyl group on this compound could be modified to create a polymerizable functional group, allowing it to act as a monomer.

For example, hypercrosslinked polymers (HCPs) have been fabricated through Friedel-Crafts reactions, knitting together rigid aromatic molecules. wikipedia.orgresearchgate.net An aromatic ketone like this compound could potentially be integrated into such porous polymer networks. These materials are noted for their high surface area and find applications in gas storage and separation. researchgate.net

Components in Supramolecular Assemblies and Architectures

The electron-rich nature of the dimethoxybenzene ring makes it an excellent component for forming non-covalent interactions, which are the basis of supramolecular chemistry. nih.gov Dimethoxybenzene units are known to act as guest molecules or as integral parts of host structures in supramolecular assemblies.

For instance, 1,4-dimethoxybenzene (B90301) has been used in the synthesis of pillar arenes, a class of macrocyclic hosts, through a boron trifluoride diethyl etherate-catalyzed reaction. rsc.org These pillar-shaped molecules can encapsulate other guest molecules and form concentration-dependent supramolecular polymers. rsc.org Similarly, terpyridine ligands functionalized with 2,6-dimethoxyphenyl substituents have been shown to self-assemble into complex metallo-supramolecular structures, such as triangles and ditrigons, through coordination with metal ions like cadmium(II). acs.org The dimethoxy groups in these systems provide additional stabilization through ion-dipole interactions and π-stacking. acs.org The structure of this compound is well-suited to participate in similar host-guest and self-assembly processes, which are crucial for the development of molecular machines and smart materials. nih.govrsc.org

| Supramolecular Assembly Type | Role of Dimethoxybenzene Unit | Key Interactions | Reference |

|---|---|---|---|

| Pillar[n]arenes | Core building block of the macrocyclic host. | Host-guest interactions, halogen-halogen interactions. | rsc.org |

| Metallo-Supramolecular Polygons (e.g., Triangles, Ditrigons) | Substituent on ligands to guide self-assembly and provide stability. | Metal-ligand coordination, ion-dipole interactions, π-stacking. | acs.org |

| Self-Assembled Organic Capsules | Can be encapsulated as a guest molecule within a larger host structure. | Hydrophobic effect, van der Waals forces, CH-π interactions. | researchgate.net |

Potential as a Component in Organic Electronic Materials

Organic electronic materials are at the forefront of research for applications in devices like organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). researchgate.net The performance of these devices is heavily dependent on the molecular structure of the organic materials used. researchgate.net

The this compound molecule possesses features that are desirable for organic electronic materials. The electron-donating methoxy groups increase the electron density of the aromatic ring, a characteristic often associated with p-type (hole-transporting) organic semiconductors. The conjugated π-system of the benzene ring is essential for charge transport. By synthetically extending the conjugation of this molecule, for example, by creating derivatives through reactions at the acetyl group, it could be tailored for specific electronic applications. While direct application has not been reported, the fundamental structure serves as a promising starting point for the design of novel organic electronic materials. researchgate.net

Ligand and Catalyst Design Utilizing the this compound Framework

There is no available scientific literature to support the use of this compound in this context.

Coordination Chemistry with Metal Centers for Catalytic Applications

No studies detailing the coordination chemistry of this compound with metal centers for catalytic purposes have been identified. The electronic properties conferred by the methoxy and acetyl groups could theoretically influence the coordination properties of derivatives, but this has not been experimentally explored or reported.

Derivatization for Chiral Ligands and Organocatalysts

Similarly, the derivatization of this compound to create chiral ligands for asymmetric catalysis or to function as an organocatalyst is not documented in peer-reviewed research. The development of chiral ligands and organocatalysts typically requires the introduction of stereogenic centers or elements of chirality, and while this could be envisioned starting from the this compound scaffold, no such synthetic routes or applications have been published.

Mechanistic Investigations of 1 Acetyl 4 Methyl 2,6 Dimethoxy Benzol in Biochemical Systems Strictly Excluding Clinical Data

Molecular Interactions with Biological Macromolecules

Enzyme-Compound Binding and Inhibition Mechanisms (e.g., kinetics, binding site characterization)

No studies detailing the binding of 1-Acetyl-4-methyl-2,6-dimethoxy-benzol to any enzyme have been found. Consequently, there is no information available on its potential inhibitory mechanisms, kinetic parameters (such as Ki or IC50 values), or characterization of its binding site on any enzymatic target.

Receptor-Ligand Binding Affinity and Specificity Studies at a Molecular Level

There is no available research that has explored the binding affinity or specificity of this compound for any biological receptor. Data on dissociation constants (Kd), receptor occupancy, or competitive binding assays are absent from the scientific literature.

Protein-Ligand Docking and Molecular Dynamics Simulations of this compound Interactions

A search for computational studies, including protein-ligand docking and molecular dynamics simulations, involving this compound yielded no results. Therefore, there are no predictive models of its binding modes or interaction profiles with any protein targets.

Cellular Pathway Modulation at a Molecular and Cellular Level (in vitro mechanistic studies)

Transcriptomic and Proteomic Responses to this compound Exposure (in vitro)

No in vitro studies have been published that analyze the transcriptomic (e.g., via microarray or RNA-seq) or proteomic (e.g., via mass spectrometry) changes in cells upon exposure to this compound. As a result, its impact on gene expression and protein abundance at a cellular level remains unknown.

Mechanisms of Cellular Uptake and Intracellular Distribution

There is currently no specific information available in scientific literature detailing the mechanisms of cellular uptake and the subsequent intracellular distribution of this compound. Research has not yet elucidated the primary transport mechanisms (e.g., passive diffusion, active transport) by which this compound crosses the cell membrane, nor has its localization within subcellular compartments been documented.

Structure-Activity Relationships in Mechanistic Biological Contexts (without efficacy or safety claims)

Detailed structure-activity relationship (SAR) studies focusing specifically on this compound in mechanistic biological contexts are not presently found in the available literature. While SAR studies have been conducted on analogous compounds, such as those with different substitution patterns on the benzene (B151609) ring, this information cannot be directly extrapolated to this compound without dedicated experimental validation.

There is a lack of published research investigating how the specific substituents of this compound—the acetyl, methyl, and two methoxy (B1213986) groups—influence its molecular recognition and binding to specific biological targets. The electronic and steric effects of this particular arrangement of functional groups on its interaction with proteins, enzymes, or receptors have not been characterized.

No pharmacophore models for the interaction of this compound with specific biological interaction sites have been reported. The essential structural features required for its biological activity remain undefined, as the necessary experimental data to construct and validate such a model are not available.

Environmental Transformation and Degradation Pathways of 1 Acetyl 4 Methyl 2,6 Dimethoxy Benzol

Future Research Directions and Unaddressed Challenges for 1 Acetyl 4 Methyl 2,6 Dimethoxy Benzol

Emerging Synthetic Methodologies and Scalability for 1-Acetyl-4-methyl-2,6-dimethoxy-benzol

The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry, with Friedel-Crafts acylation being a traditional and powerful tool for introducing acyl groups to aromatic rings. nih.govlibretexts.orgfiveable.me For a compound like this compound, a plausible synthetic route would involve the Friedel-Crafts acylation of 1,3-dimethoxy-5-methylbenzene. However, the scalability of such reactions often faces challenges, including the need for stoichiometric amounts of Lewis acid catalysts and the potential for unwanted side reactions. youtube.com

Emerging methodologies in organic synthesis could offer more efficient and sustainable routes. Green chemistry approaches, for instance, focus on minimizing waste and using environmentally benign reagents. innoget.comyedarnd.com Visible-light-induced aerobic C-H oxidation presents a promising, atom-economical strategy for synthesizing aromatic ketones, often utilizing air as the oxidant and water as the solvent. chemistryviews.org Furthermore, the development of one-pot cascade reactions, potentially starting from biomass-derived precursors, could offer a sustainable pathway to highly substituted aromatic compounds. ucl.ac.uk Research into these modern synthetic methods for this compound is crucial for enabling its larger-scale production and subsequent investigation.

A comparative analysis of potential synthetic routes is presented in the table below.

| Synthetic Methodology | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Friedel-Crafts Acylation | Well-established reaction | Requires stoichiometric Lewis acids, potential for side products, scalability issues |

| Visible-Light-Induced C-H Oxidation | Atom-economical, environmentally friendly | Requires photocatalyst, substrate scope may be limited |

| One-Pot Cascade Reactions from Biomass | Sustainable feedstock, potentially fewer purification steps | Complex reaction optimization, may require enzymatic catalysis |

Advanced Spectroscopic Characterization Techniques for Complex Samples Containing this compound

The structural elucidation of this compound would rely on a combination of standard and advanced spectroscopic techniques. While foundational methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would provide initial structural confirmation, more complex analytical challenges, such as its identification in intricate mixtures, would necessitate more sophisticated approaches.

Advanced NMR techniques, including two-dimensional methods like COSY and HMBC, would be invaluable for unambiguously assigning proton and carbon signals, especially in a molecule with multiple substituents on the aromatic ring. In the context of complex samples, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would be essential for separation and identification. scirp.org High-resolution mass spectrometry (HRMS) would provide precise mass data, further confirming the elemental composition.

The table below summarizes the expected spectroscopic data for this compound based on general principles for substituted acetophenones.

| Spectroscopic Technique | Expected Observations |

|---|---|

| 1H NMR | Singlets for the acetyl, methyl, and methoxy (B1213986) protons; a singlet for the aromatic proton. |

| 13C NMR | Distinct signals for the carbonyl carbon, aromatic carbons, and the carbons of the methyl and methoxy groups. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C-H stretches of the alkyl and aromatic groups, and C-O stretches of the methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Novel Applications in Niche Chemical Fields Beyond Current Scope

Given the lack of specific research, the potential applications of this compound are entirely speculative but can be inferred from the known activities of related substituted acetophenones and aromatic ketones. These compounds are important building blocks in the synthesis of fine chemicals, natural products, and biologically active molecules. chemistryviews.org For instance, substituted acetophenones are precursors to a wide array of heterocyclic compounds with potential pharmaceutical applications. researchgate.net

The specific substitution pattern of this compound, with its electron-donating methoxy groups, could influence its reactivity and biological activity. It could serve as a key intermediate in the synthesis of novel agrochemicals, pharmaceuticals, or materials. waseda.jp The development of new synthetic reactions, such as the one-pot transformation of aromatic ketones into esters, further broadens the potential utility of such compounds in creating diverse molecular architectures. azom.com

Discrepancies Between Theoretical Predictions and Experimental Observations

A significant area for future research lies in the computational modeling of this compound and the subsequent comparison with experimental data. Density Functional Theory (DFT) calculations are a powerful tool for predicting molecular geometries, electronic properties, and spectroscopic data, such as IR frequencies. researchgate.net

For substituted acetophenones, discrepancies can arise between calculated and observed values due to factors like solvent effects and intermolecular interactions in the solid state, which are not always accounted for in gas-phase theoretical calculations. researchgate.net Experimental validation of theoretical predictions for this compound would provide valuable insights into its conformational preferences and electronic structure. Such studies, combining computational and experimental approaches, are crucial for a deeper understanding of the molecule's behavior. acs.org

Bridging Fundamental Research of this compound to Sustainable Chemical Processes

A key challenge in modern chemistry is the translation of fundamental research into sustainable industrial processes. For this compound, this would involve developing synthetic routes that adhere to the principles of green chemistry, such as the use of renewable feedstocks, environmentally benign solvents like water, and energy-efficient reaction conditions. yedarnd.comucl.ac.uk

The development of catalytic systems that can be easily recovered and reused is also a critical aspect of sustainable chemical manufacturing. innoget.com Research focused on the lifecycle assessment of any proposed synthesis for this compound would be essential to ensure its production is economically viable and environmentally responsible. The ultimate goal would be to integrate the synthesis and potential applications of this compound into a circular economy framework.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Acetyl-4-methyl-2,6-dimethoxy-benzol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves Friedel-Crafts acylation of 4-methyl-2,6-dimethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization requires monitoring reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate:acetyl chloride) to minimize side products like over-acetylated derivatives. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and DEPT-135 for methoxy and acetyl group assignments), high-resolution mass spectrometry (HRMS), and IR spectroscopy (C=O stretch at ~1680 cm⁻¹). Cross-validate with X-ray crystallography if single crystals are obtainable, as demonstrated for structurally similar acyl hydrazides .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase provides reliable quantification. For trace analysis, LC-MS/MS in positive ion mode (m/z ~222 [M+H]⁺) is recommended. Calibrate with deuterated analogs (e.g., 4-Methoxybenzaldehyde-α-d1) to account for matrix effects .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The electron-donating methoxy groups at positions 2 and 6 direct electrophiles to the para position relative to the acetyl group. Computational studies (DFT, B3LYP/6-31G*) can map frontier molecular orbitals to predict regioselectivity. Experimentally, nitration with HNO₃/H₂SO₄ yields a para-nitro derivative, confirmed by ¹H NMR (δ 8.2 ppm, aromatic proton) .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer : Stability studies under varying pH (1–14) and temperatures (25–80°C) show degradation via hydrolysis of the acetyl group. Buffered solutions (pH 5–7) and inert atmospheres (N₂) reduce decomposition. Kinetic analysis (Arrhenius plots) can determine activation energy (Eₐ) for hydrolysis, guiding storage conditions .

Q. How can isotopic labeling (e.g., ²H, ¹³C) enhance mechanistic studies of this compound?

- Methodological Answer : Synthesize deuterated analogs (e.g., CD₃O-substituted derivatives) to track reaction pathways via kinetic isotope effects (KIE). For example, 4-Methoxy-d3-benzaldehyde (99 atom% D) has been used to study H/D exchange in similar systems . Combine with ¹³C NMR to map carbon migration in rearrangement reactions.

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported spectral data for this compound?

- Methodological Answer : Cross-reference with authenticated databases (PubChem, CCDC) and replicate experiments under standardized conditions. For example, PubChem’s entry for 4-(2,6-dimethylphenyl)phenol (InChI: 1S/C14H14O/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9,15H,1-2H3) provides a template for validating structural descriptors . Use statistical tools (e.g., principal component analysis) to identify outliers in spectral libraries.

Q. What experimental controls are critical when assessing the biological activity of this compound?

- Methodological Answer : Include negative controls (solvent-only) and reference compounds (e.g., 2-(5,6-dimethyl-1,3-benzoxazol-2-yl) derivatives) to rule out nonspecific effects. For antimicrobial assays, validate with ATCC strains and measure minimum inhibitory concentrations (MICs) in triplicate. Address cytotoxicity via MTT assays on mammalian cell lines .

Methodological Design

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic substitutions (e.g., methyl → ethyl, methoxy → ethoxy).

- Step 2 : Characterize physicochemical properties (logP, pKa) using HPLC and potentiometry.

- Step 3 : Test bioactivity in standardized assays (e.g., enzyme inhibition, cell viability).

- Step 4 : Perform multivariate regression analysis to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.